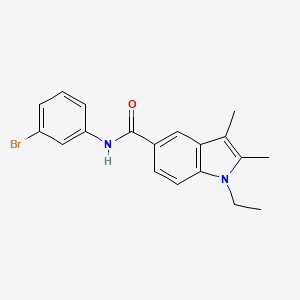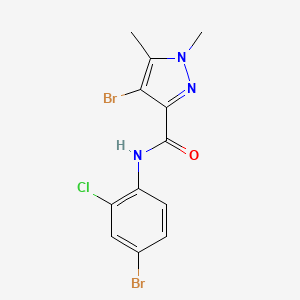![molecular formula C18H14Cl3N3O2 B3555495 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3555495.png)
2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation. Specifically, this compound 1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, this compound 1 has been found to exhibit other biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound 1 has been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 in lab experiments is its unique mechanism of action, which may make it useful for studying the role of HDACs in cancer cell proliferation. Additionally, its anti-proliferative and anti-inflammatory effects make it a promising candidate for further investigation. However, one limitation of using this compound 1 in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1. One area of investigation could be to further elucidate its mechanism of action, particularly with regard to its effects on HDACs. Additionally, further studies could be conducted to determine the optimal conditions for using this compound 1 in lab experiments, including its solubility and stability in various experimental settings. Finally, future research could focus on the potential clinical applications of this compound 1, particularly in the treatment of cancer and inflammatory diseases.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-proliferative effects against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O2/c19-12-4-6-14(7-5-12)26-11-18(25)23-13-8-22-24(9-13)10-15-16(20)2-1-3-17(15)21/h1-9H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAFGAUCVQWGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![5-(4-bromophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3555417.png)
![2-chloro-5-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3555424.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B3555432.png)
![2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3555441.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3555456.png)


![isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3555485.png)
![5-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B3555492.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3555503.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3555505.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B3555508.png)